2-[3-cyclopropyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide
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Overview
Description
2-[3-cyclopropyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a fluorophenyl group, and an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-cyclopropyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the imidazolidinone core, followed by the introduction of the cyclopropyl and fluorophenyl groups. The final step involves the acylation of the imidazolidinone with 4-ethylphenylacetyl chloride under specific reaction conditions, such as the use of a base like triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-cyclopropyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3-cyclopropyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-cyclopropyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-cyclopropyl-1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide
- 2-[3-cyclopropyl-1-(3-bromophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide
Uniqueness
2-[3-cyclopropyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its chlorinated or brominated analogs.
Properties
Molecular Formula |
C22H22FN3O3 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-[3-cyclopropyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C22H22FN3O3/c1-2-14-6-8-16(9-7-14)24-20(27)13-19-21(28)26(18-5-3-4-15(23)12-18)22(29)25(19)17-10-11-17/h3-9,12,17,19H,2,10-11,13H2,1H3,(H,24,27) |
InChI Key |
JVAOWUFOCNLBKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2C3CC3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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